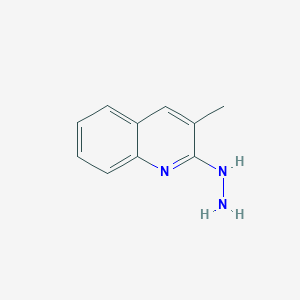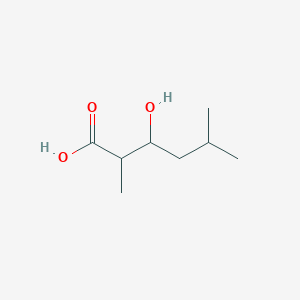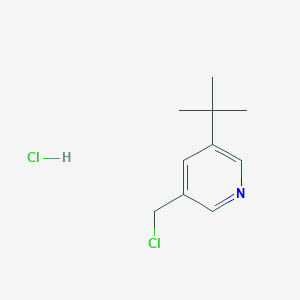
2-Hydrazinyl-3-methylquinoline
Descripción general
Descripción
2-Hydrazinyl-3-methylquinoline is a chemical compound with the molecular weight of 173.22 . It is a powder in physical form .
Synthesis Analysis
The synthesis of quinoline hydrazide/hydrazone derivatives, which includes this compound, involves the condensation of acetylacetone with the title compound . Another method involves the continuous synthesis of 2-methylquinoline compounds from nitroarenes and the ethanol/water system by a simple hydrogen transfer reaction in the presence of the Ru–Fe/γ-Al2O3 catalyst .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)12-10(7)13-11/h2-6H,11H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 173.22 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Catalytic Applications and Synthetic Methodologies
Directed C(sp2)-H Bond Alkenylation/Annulation
One significant application involves the use of related hydrazinyl compounds as directing groups in cobalt-catalyzed C(sp2)-H bond alkenylation/annulation reactions. This process facilitates the formation of complex isoquinoline structures, demonstrating broad substrate scope, excellent yields, and high regioselectivity. The directing group can be removed under mild conditions, highlighting its utility in synthetic chemistry for constructing intricate molecular architectures (Zhai et al., 2017).
Trifunctionalization of Allenes
Another application is in the trifunctionalization of allenes through cobalt-catalyzed processes. This method produces 3-acylquinolines with moderate to good yields and high regioselectivity, showcasing the versatility of hydrazinyl-containing compounds in facilitating complex chemical transformations (Zhai et al., 2018).
Analytical Applications
Detection of Gaseous Carbonyl Compounds
2-Hydrazinoquinoline has been explored as a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application is particularly useful for detecting low concentrations of gaseous aldehydes and ketones, demonstrating the compound's potential in analytical chemistry for environmental monitoring and quality control processes (Shigeri et al., 2016).
Potential Therapeutic Applications
Antitumor Agents
Research into 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives has shown promising cytotoxicity against various cancer cell lines. This suggests potential therapeutic applications for these compounds as antitumor agents, with some derivatives exhibiting significant activity that merits further investigation for drug development (Jiang et al., 2012).
Corrosion Inhibition
Anti-corrosion Activity
Hydrazinylquinoline derivatives have been studied for their anti-corrosion properties, particularly in protecting carbon steel in acidic environments. These compounds exhibit high inhibition efficiencies, suggesting their utility in industrial applications to prevent metal corrosion (Rouifi et al., 2020).
Mecanismo De Acción
Target of Action
It is known that quinoline derivatives, to which 2-hydrazinyl-3-methylquinoline belongs, have a wide range of biological activities and can interact with various cellular targets .
Mode of Action
It is known that quinoline derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Quinoline derivatives are known to have a wide range of biological effects, suggesting that this compound could have multiple cellular and molecular effects .
Safety and Hazards
The safety information for 2-Hydrazinyl-3-methylquinoline includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
(3-methylquinolin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)12-10(7)13-11/h2-6H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECUAQMMBPDLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamide](/img/structure/B2562645.png)
![6-[Methyl(phenylmethoxycarbonyl)amino]pyridazine-3-carboxylic acid](/img/structure/B2562647.png)

![N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide](/img/structure/B2562650.png)
![3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde](/img/structure/B2562651.png)

![1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B2562655.png)
![1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2562656.png)
![4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2562657.png)
![(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one](/img/structure/B2562659.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-isonicotinamide](/img/structure/B2562661.png)
![4-(3-(Difluoromethyl)azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2562663.png)

